NB-598 was initially identified through synthetic compound screening aimed at discovering new hypocholesterolemic agents. It is classified under the category of competitive inhibitors, specifically targeting squalene epoxidase with an inhibition constant (Ki) of 0.68 nM and an IC50 value of approximately 4.4 nM . This compound is distinct from other antifungal agents as it does not exhibit inhibitory effects on fungi such as Trichophyton mentagrophytes or Candida albicans .
The synthesis of NB-598 involves several key steps that utilize standard organic chemistry techniques. The compound is derived from benzylamine derivatives, which are known for their ability to inhibit squalene epoxidase effectively. The synthesis typically includes:
The detailed synthetic route can vary based on the specific laboratory protocols but generally adheres to these foundational steps.
The molecular structure of NB-598 reveals a complex arrangement conducive to its function as an enzyme inhibitor. Key features include:
Crystallographic studies have shown that NB-598 binds to the active site of squalene epoxidase in a conformation that allows it to compete effectively with its natural substrate, squalene . The resolution of these structures has been determined to be around 2.50 Å, providing insights into the binding interactions at an atomic level.
NB-598 primarily functions through competitive inhibition of squalene epoxidase. The mechanism involves:
This competitive inhibition is crucial for its therapeutic potential in reducing cholesterol levels without affecting other lipid pathways.
The mechanism by which NB-598 exerts its effects involves several biochemical processes:
The data suggest that even small increases in squalene levels can significantly enhance the stability of enzymes involved in lipid metabolism.
NB-598 exhibits distinct physical and chemical properties that contribute to its functionality:
These properties are critical for its application in pharmacological settings, where stability and solubility can affect drug formulation and delivery.
NB-598 has several promising applications in scientific research and potential therapeutic contexts:
NB-598 ((E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[(3,3′-bithiophen-5-yl)methoxy]benzenemethanamine) is a potent, selective competitive inhibitor of squalene epoxidase (SQLE), a rate-limiting enzyme in cholesterol biosynthesis. This small molecule binds directly to the catalytic site of SQLE, blocking the conversion of squalene to 2,3-oxidosqualene. Kinetic studies demonstrate that NB-598 competes with squalene for access to the enzyme's FAD-binding domain, exhibiting dose-dependent inhibition with an IC₅₀ of 6.1–76 nM in human cell lines [1] [2] [6]. Unlike statins that target HMG-CoA reductase (the first rate-limiting enzyme), NB-598 acts downstream, specifically interrupting sterol production without affecting early mevalonate pathway intermediates essential for non-sterol products [5].
In Hep G2 hepatoma cells, NB-598 (10 μM) reduced cholesterol synthesis from ¹⁴C-acetate by >90%, accompanied by a proportional accumulation of intracellular squalene [2] [5]. This metabolic shift confirms target engagement and highlights SQLE’s position as a critical control node in sterol biosynthesis. NB-598's potency exceeds earlier antifungal SQLE inhibitors (e.g., terbinafine, IC₅₀ = 7.7 µM) due to optimized interactions with human SQLE’s substrate-binding tunnel [8] [9].
Table 1: Kinetic Profile of NB-598 Across Biological Systems
System | IC₅₀ | Key Metabolic Effects | Reference |
---|---|---|---|
Human SQLE (recombinant) | 63 nM | Competitive inhibition constant (Ki) | [9] |
Hep G2 cells | 76 nM | 90% suppression of ¹³C₂-acetate→cholesterol conversion | [6] |
Caco-2 cells | 10 µM | 31% reduction in ACAT activity; ↓ apoB secretion | [1] |
Canine serum cholesterol | N/A | ↓ LDL-C; reversible upon treatment cessation | [2] |
The molecular architecture of the NB-598–SQLE complex was elucidated via X-ray crystallography (PDB: 6C6P), revealing a high-affinity binding mode within a hydrophobic tunnel adjacent to the FAD cofactor [9]. NB-598’s alkyne tail anchors deep in the substrate channel, while its bithiophene moiety forms π-π interactions with Tyr¹⁹⁵ and hydrogen bonds with Gln¹⁶⁸ in the catalytic domain. This binding induces conformational changes in the substrate-binding domain, including a pivotal swing of Tyr¹⁹⁵ toward Gln¹⁶⁸ – a rearrangement critical for tight inhibition [8] [9].
Mutagenesis studies confirm that Tyr¹⁹⁵ is indispensable for enzymatic activity: its mutation reduces SQLE function by >95% and diminishes NB-598 binding [9]. The inhibitor’s specificity for mammalian SQLE over fungal isoforms arises from variations in residues lining this hydrophobic pocket, explaining its minimal cross-reactivity with terbinafine targets [8]. Notably, NB-598 stabilizes SQLE’s N-terminal regulatory domain (SM-N100), competing with cholesterol-mediated ubiquitination and proteasomal degradation. This "stabilization-competition" paradoxically extends the enzyme’s half-life while blocking its function [4].
Table 2: Key Structural Interactions in NB-598–SQLE Binding (PDB: 6C6P)
NB-598 Functional Group | SQLE Residue | Interaction Type | Energetic Contribution |
---|---|---|---|
Tertiary amine | Asp²⁸⁵ | Ionic bond | High |
Bithiophene moiety | Tyr¹⁹⁵ | π-π stacking | Critical for affinity |
Methoxybenzene | Gln¹⁶⁸ | H-bond | Stabilizes conformation |
Alkyne tail | Phe²⁵⁷; Leu³¹⁸ | Hydrophobic packing | Anchors inhibitor deeply |
NB-598 inhibition triggers a bifurcated metabolic response: dramatic squalene accumulation coupled with cholesterol depletion. In Caco-2 intestinal epithelia, 10 μM NB-598 reduced basolateral secretion of cholesterol, cholesteryl esters, phospholipids, and triglycerides by 40–60%. This coincided with suppressed apolipoprotein B (apoB) secretion, indicating disrupted lipoprotein assembly [1] [7]. Crucially, squalene – not cholesterol depletion – drives NB-598’s cytotoxicity in cancer models. Neuroendocrine cancer cells (e.g., SCLC line H146) treated with NB-598 accumulate squalene to levels exceeding 500 nmol/mg protein, inducing lipotoxicity through lipid droplet (LD) overload and endoplasmic reticulum (ER) stress [6] [10].
Squalene directly binds SQLE’s N-terminal regulatory domain (residues 1–100), acting as a feedforward stabilizer that competitively blocks cholesterol-dependent degradation. This was validated via photoaffinity labeling, where squalene displaced cholesterol from SM-N100, reducing MARCH6 E3 ligase-mediated ubiquitination [4]. Consequently, squalene accumulation creates a self-amplifying loop:
This cycle explains the potency of NB-598 despite SQLE’s feedback regulation. Cholesterol synthesis remains suppressed because squalene cannot transit to downstream sterols, even when SQLE protein levels increase.
Table 3: Metabolic Consequences of NB-598 Treatment Across Cell Types
Cell Type | [Squalene] Accumulation | [Cholesterol] Change | Functional Outcome | |
---|---|---|---|---|
Hep G2 | 15-fold ↑ | 70% ↓ | ↓ LDL receptor activity; ↑ HMGCR mRNA | [5] |
Caco-2 | 8-fold ↑ | 49% ↓ (apical membrane) | ↓ Lipid secretion; ↓ apoB production | [1] |
SCLC (H146) | 45-fold ↑ | Minimal change | ER stress; DNA repair defects; cytotoxicity | [6] [10] |
MIN6 (pancreatic β) | Detected (NB-598 treated only) | 36% ↓ total cellular | Impaired glucose-stimulated insulin secretion | [3] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7